molecular formula C5H10Br2O2 B029016 2,2-Bis(bromomethyl)-1,3-propanediol CAS No. 3296-90-0

2,2-Bis(bromomethyl)-1,3-propanediol

Cat. No. B029016
CAS RN: 3296-90-0
M. Wt: 261.94 g/mol
InChI Key: CHUGKEQJSLOLHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2-Bis(bromomethyl)-1,3-propanediol involves the reaction of 2,2'-bis(bromomethyl)-1,3-propanediol with various arylphosphorodichloridates in the presence of triethylamine in dry tetrahydrofuran at room temperature. This method leads to the production of 2-aryloxy-5,5'-bis(bromomethyl)-1,3,2-dioxaphosphorinane 2-oxides, showcasing the compound's versatility in forming phosphorus-containing derivatives (Babu et al., 2005).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-(hydroxymethyl)-1,3-propanediol, shows a preference for forming hydrogen bonds, which combine to form sheets in the crystalline state. This indicates that 2,2-Bis(bromomethyl)-1,3-propanediol might exhibit similar tendencies to engage in hydrogen bonding due to the presence of bromomethyl groups (Fernandes et al., 2002).

Chemical Reactions and Properties

The oxidative debromination of 2,2-Bis(bromomethyl)-1,3-propanediol by UV/persulfate processes results in the formation of bromate through the oxidation of bromide ions released from the compound. This reaction is influenced by pH, with debromination rates increasing with pH, indicating the compound's reactive nature under certain conditions (Sun et al., 2019).

Physical Properties Analysis

Studies on the absorption, distribution, metabolism, and excretion of 2,2-Bis(bromomethyl)-1,3-propanediol in rats have shown that after oral administration, a significant portion of the dose is excreted in the urine predominantly as a glucuronide metabolite. This indicates the compound's bioavailability and metabolic transformation in biological systems (Hoehle et al., 2009).

Chemical Properties Analysis

The genotoxic potential of 2,2-Bis(bromomethyl)-1,3-propanediol has been observed to be higher in target cells like UROtsa cells compared to non-target cells like primary rat hepatocytes. This increased susceptibility to DNA damage in target cells may relate to deficiencies in antioxidant or metabolic capabilities, highlighting the compound's chemical reactivity and potential health risks (Kong et al., 2013).

Scientific Research Applications

Synthetic Organic Chemistry

  • Summary of Application : Biphenyl compounds like “2,2-Bis(bromomethyl)-1,1-binaphthyl” are fundamental backbones in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products .
  • Methods of Application : The reactions of biphenyls are similar to benzene as they both undergo electrophilic substitution reaction . Biphenyl derivatives are used to produce an extensive range of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
  • Results or Outcomes : Biphenyl derivatives serve as versatile and multifaceted platforms in medicinal chemistry. A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Preparation of Mononuclear Rhodium (III) Complex

  • Summary of Application : “2,2-Bis(bromomethyl)-1,1-biphenyl” was used in the preparation of a mononuclear rhodium (III) complex with a nine-membered S, S-chelate ring .
  • Results or Outcomes : The outcome of this application is the formation of a mononuclear rhodium (III) complex with a nine-membered S, S-chelate ring .

Preparation of Chiral Atropoisomeric α,α-Disubstituted Glycine

  • Summary of Application : “2,2-Bis(bromomethyl)-1,1-biphenyl” was also used in the preparation of 1,1’-binaphthyl-substituted α-aminoisobutyric acid, a new chiral atropoisomeric α,α-disubstituted glycine .
  • Results or Outcomes : The outcome of this application is the formation of a new chiral atropoisomeric α,α-disubstituted glycine .

Preparation of Hydrobromic Acid

  • Summary of Application : “2,2-Bis(bromomethyl)-1,1-biphenyl” was used in the preparation of hydrobromic acid .
  • Results or Outcomes : The outcome of this application is the formation of hydrobromic acid .

Preparation of Organic Building Blocks

  • Summary of Application : “2,2-Bis(bromomethyl)-1,1-biphenyl” is used in the preparation of organic building blocks .
  • Results or Outcomes : The outcome of this application is the formation of organic building blocks .

Safety And Hazards

2,2-Bis(bromomethyl)-1,3-propanediol is classified as Carc. 1B - Muta. 1B, meaning it is a suspected human carcinogen and mutagen . It is irritating to the eyes, skin, and mucous membranes upon prolonged exposure . When heated to decomposition, it emits toxic fumes of bromide ion .

properties

IUPAC Name

2,2-bis(bromomethyl)propane-1,3-diol
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InChI

InChI=1S/C5H10Br2O2/c6-1-5(2-7,3-8)4-9/h8-9H,1-4H2
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InChI Key

CHUGKEQJSLOLHL-UHFFFAOYSA-N
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Canonical SMILES

C(C(CO)(CBr)CBr)O
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Molecular Formula

C5H10Br2O2
Record name 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL
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DSSTOX Substance ID

DTXSID9020164
Record name Pentaerythritol dibromide
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Molecular Weight

261.94 g/mol
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Physical Description

2,2-bis(bromomethyl)-1,3-propanediol is an off-white powder. (NTP, 1992), Other Solid, Off-white hygroscopic solid; [CAMEO]
Record name 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL
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Record name 1,3-Propanediol, 2,2-bis(bromomethyl)-
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Boiling Point

455 °F at 760 mmHg (decomposes) (NTP, 1992)
Record name 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 38 g/L at 25 °C
Record name 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL
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Density

2.2 (NTP, 1992) - Denser than water; will sink
Record name 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL
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Vapor Pressure

0.000013 [mmHg]
Record name 2,2-Bis(bromomethyl)-1,3-propanediol
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Product Name

2,2-Bis(bromomethyl)-1,3-propanediol

Color/Form

Needles from benzene

CAS RN

3296-90-0
Record name 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL
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Record name Pentaerythritol dibromide
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Record name Dibromoneopentyl glycol
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Record name PENTAERYTHRITOL DIBROMIDE
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Melting Point

228 to 230 °F (NTP, 1992), 113 °C
Record name 2,2-BIS(BROMOMETHYL)-1,3-PROPANEDIOL
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Synthesis routes and methods

Procedure details

The compounds which constitute one of the starting reagents according to the present invention, consist of dibromoneopentyl glycol 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane, or mixtures thereof. As known, commercial DBNPG is obtained by the bromination of pentaerythritols. Depending on the method of operation, the product may be a relatively pure DBNPG or mixtures of 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 2,2-bis(bromomethyl)propane-1,3-diol, and 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane, wherein an average of 1.7 to 2.5 of the hydroxyls per molecule have been replaced by bromine. This represents a mixture of 2-bromomethyl-2-hydroxymethylpropane-1,3-diol,2,2-bis(bromomethyl)propane-1,3-diol and 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane whose concentration ranges vary from 5% 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 80% 2,2-bis(bromomethyl)propane-1,3-diol and 15% 2-bromomethyl-2-hydroxymethyl -1,3-dibromopane to 15% 2-bromomethyl-2-hydroxymethylpropane-1,3-diol, 80% 2,2-bis(bromomethyl)propane-1,3-diol, and 5% 2-bromomethyl-2-hydroxymethyl-1,3-dibromopropane. The residual hydroxyl groups of this mixture of compounds can also be readily hydroxymethylated. Therefore instead of utilizing pure DBNPG, the latter can be successfully replaced by the less expensive mixtures.
Name
dibromoneopentyl glycol 2-bromomethyl-2-hydroxymethylpropane-1,3-diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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